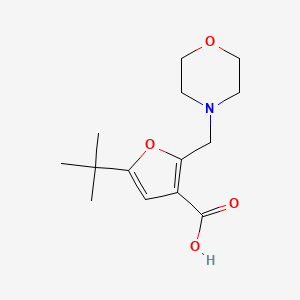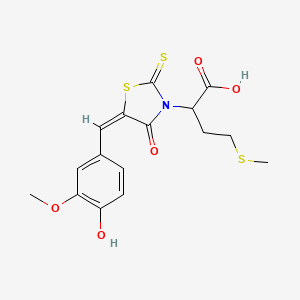![molecular formula C12H11BrO2 B2686431 Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-05-6](/img/structure/B2686431.png)
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is a compound with the molecular formula C12H11BrO2. It is a member of the bicyclo[1.1.0]butane family, which is known for its unique strained ring structure.
Mécanisme D'action
Target of Action
It is known that bicyclo[110]butanes (BCBs), a class of compounds to which this molecule belongs, are increasingly valued as intermediates in ‘strain release’ chemistry .
Mode of Action
Bcbs are known to undergo various reactions due to their inherent strain, which can be released upon reaction .
Biochemical Pathways
Bcbs are known to be used in the synthesis of substituted four-membered rings and bicyclo[111]pentanes, with applications including bioconjugation processes .
Result of Action
The strain-releasing force of bcbs is known to drive the functionalization of these compounds, leading to the synthesis of various cyclobutane derivatives .
Action Environment
The inherent strain of the bcb scaffold can make the variation of the bcb bridgehead substituents challenging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with diazomethane to form the corresponding diazo compound. This intermediate is then subjected to a cyclopropanation reaction using a transition metal catalyst, such as rhodium or copper, to form the bicyclo[1.1.0]butane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cycloaddition Reactions: The strained bicyclo[1.1.0]butane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Dienophiles in the presence of Lewis acids.
Major Products
Substitution: Formation of substituted derivatives, such as 3-(4-aminophenyl)bicyclo[1.1.0]butane-1-carboxylate.
Oxidation: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylic acid.
Reduction: Formation of 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-methanol.
Cycloaddition: Formation of fused bicyclic systems.
Applications De Recherche Scientifique
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules due to its strained ring system.
Drug Discovery: Potential use as a scaffold for designing new pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Its unique structure allows for the development of novel materials with specific mechanical and electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-phenylbicyclo[1.1.0]butane-3-carboxylate: Similar structure but with a phenyl group instead of a bromophenyl group.
1-Azabicyclo[1.1.0]butane: Contains a nitrogen atom at one bridgehead, leading to different chemical properties and reactivity.
Uniqueness
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate is unique due to the presence of the bromophenyl group, which allows for further functionalization through substitution reactions. Its strained bicyclo[1.1.0]butane ring also provides a high degree of reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBUSSRNOEKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374238-05-6 |
Source


|
| Record name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)




![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2686367.png)

![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)

